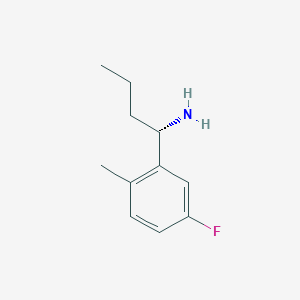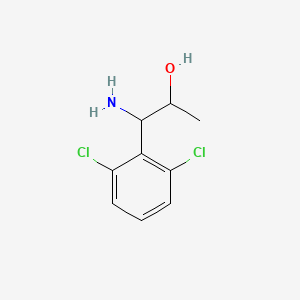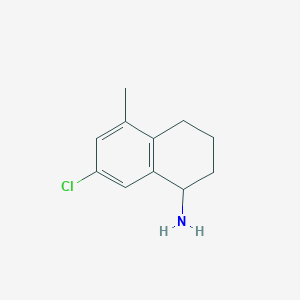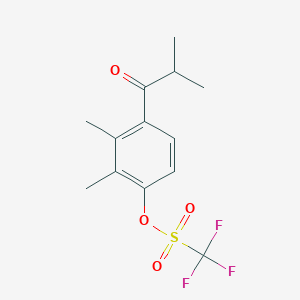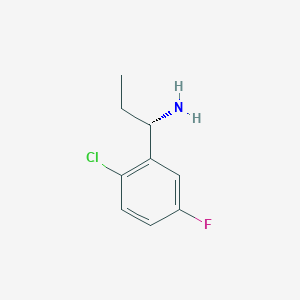
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-1-phenylpropan-1-amine.
Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce chlorine and fluorine atoms at the desired positions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Halogenation: Utilizing continuous flow reactors to achieve efficient halogenation.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropan-1-amines.
Applications De Recherche Scientifique
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Chlorophenyl)propan-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(S)-1-(2-Fluorophenyl)propan-1-amine: Lacks the chlorine atom, leading to different chemical properties.
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine: Contains a bromine atom instead of chlorine, which may influence its reactivity.
Propriétés
Formule moléculaire |
C9H11ClFN |
|---|---|
Poids moléculaire |
187.64 g/mol |
Nom IUPAC |
(1S)-1-(2-chloro-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
Clé InChI |
KSFBEURMAVHKMZ-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C1=C(C=CC(=C1)F)Cl)N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
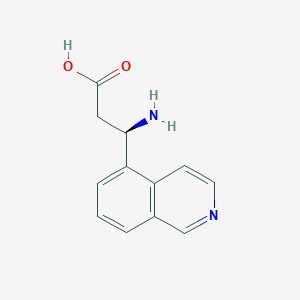
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)
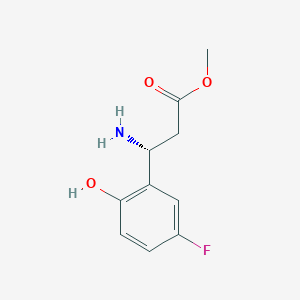
![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)

